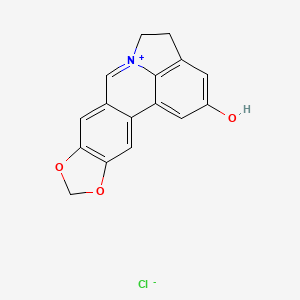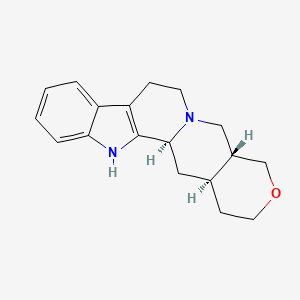
18-Oxayohimban
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
18-oxayohimban is an indole alkaloid fundamental parent and an indole alkaloid.
Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis
- Tetrahydroalstonine , a compound structurally related to 18-Oxayohimban, has been analyzed for its molecular conformation and intermolecular interactions. The study detailed the crystal structure, showcasing the molecule's L-type conformation and the crystal packing governed by N—H⋯π and C—H⋯π interactions, highlighting its potential for further chemical and pharmacological studies (Cachet, Porée, Michel, & Lemoine, 2013).
Biomedical Applications
18-Oxocortisol Measurement in adrenal vein sampling has been evaluated as a biomarker for subclassifying primary aldosteronism. This research indicates the potential of derivatives like 18-Oxayohimban for diagnosing and understanding adrenal gland disorders, demonstrating significant differences in 18-oxocortisol levels between aldosterone-producing adenoma (APA) and idiopathic hyperaldosteronism (IHA) (Nakamura et al., 2011).
Fluorine-18 Labeling of arenes and heteroarenes, including compounds structurally related to 18-Oxayohimban, plays a crucial role in positron emission tomography (PET) imaging. This application is pivotal for tracking diseases at early stages and supporting drug discovery programs, demonstrating the versatility of 18-Oxayohimban derivatives in medical diagnostics and research (Preshlock, Tredwell, & Gouverneur, 2016).
Propiedades
Fórmula molecular |
C18H22N2O |
|---|---|
Peso molecular |
282.4 g/mol |
Nombre IUPAC |
(1S,15R,20R)-17-oxa-3,13-diazapentacyclo[11.8.0.02,10.04,9.015,20]henicosa-2(10),4,6,8-tetraene |
InChI |
InChI=1S/C18H22N2O/c1-2-4-16-14(3-1)15-5-7-20-10-13-11-21-8-6-12(13)9-17(20)18(15)19-16/h1-4,12-13,17,19H,5-11H2/t12-,13+,17-/m0/s1 |
Clave InChI |
GAGIJETXYAHUIP-AHIWAGSCSA-N |
SMILES isomérico |
C1COC[C@@H]2[C@@H]1C[C@H]3C4=C(CCN3C2)C5=CC=CC=C5N4 |
SMILES canónico |
C1COCC2C1CC3C4=C(CCN3C2)C5=CC=CC=C5N4 |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



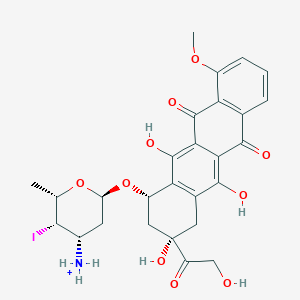
![[Ni-4Fe-4S] cluster](/img/structure/B1235280.png)
![N-[(2R,3S)-1-[[(1R,3R)-3-(aminomethyl)cyclohexyl]methylamino]-3-(1H-indol-3-yl)-1-oxobutan-2-yl]-4-(2-oxo-3H-benzimidazol-1-yl)piperidine-1-carboxamide](/img/structure/B1235287.png)

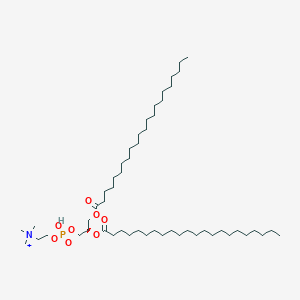
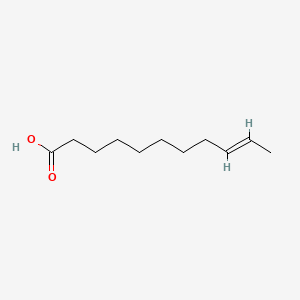
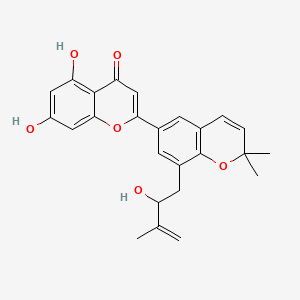
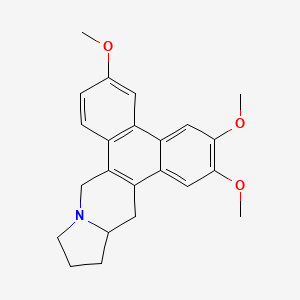
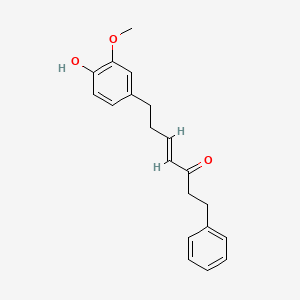

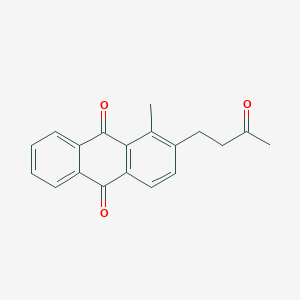
![2-(4-chlorophenyl)-N-[(E)-pyridin-4-ylmethylideneamino]acetamide](/img/structure/B1235299.png)
